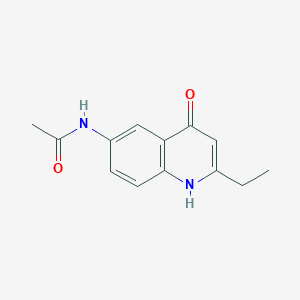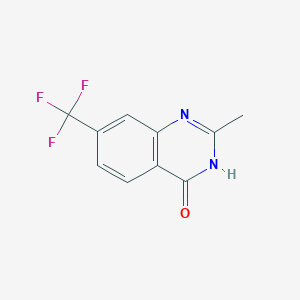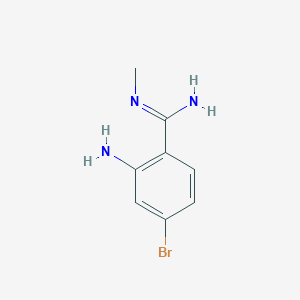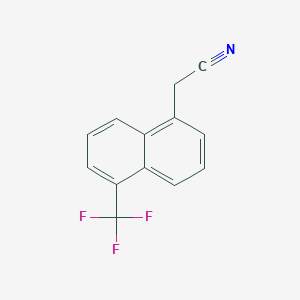
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, a dihydroisoquinoline moiety, and an acetonitrile group
准备方法
The synthesis of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile typically involves the reaction of 6,7-dimethoxy-1-tetralone with malononitrile in the presence of a base to form the corresponding enaminonitrile. This intermediate is then subjected to cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include formaldehyde, acyl iso(thio)cyanates, and various bases and solvents. Major products formed from these reactions include fused heterocyclic compounds such as pyrimidoisoquinolines and thiouracyloisoquinolines .
科学研究应用
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor antagonists.
作用机制
The mechanism of action of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can inhibit P-glycoprotein by binding to its active site, thereby preventing the efflux of chemotherapeutic agents from cancer cells and enhancing their efficacy . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in drug development.
相似化合物的比较
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile can be compared with other isoquinoline derivatives such as:
Papaverine: A vasodilator used in the treatment of spasms.
Quinapril: An antihypertensive agent.
Debrisoquine: An antihypertensive drug.
What sets this compound apart is its unique combination of methoxy groups and the acetonitrile moiety, which confer distinct chemical reactivity and biological activity .
属性
CAS 编号 |
43052-77-3 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8H,3-4,6H2,1-2H3 |
InChI 键 |
FIIFYAUIXKFDEZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)



![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)

![1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B11878680.png)
![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)
